Muraglitazar Acyl-beta-D-glucuronide is a significant metabolite of Muraglitazar, which functions as a dual peroxisome proliferator-activated receptor-alpha and gamma activator. This compound is primarily utilized in proteomics research and has the molecular formula CHNO with a molecular weight of 692.67 g/mol. Its role in modulating metabolic pathways makes it a subject of interest in pharmacological studies, particularly concerning lipid and glucose metabolism .
Muraglitazar Acyl-beta-D-glucuronide is derived from the metabolic transformation of Muraglitazar, which itself is synthesized for therapeutic applications targeting metabolic disorders such as diabetes and dyslipidemia. The compound's formation occurs predominantly through acyl glucuronidation processes in the human liver, where it becomes a major drug-related component in bile .
The synthesis of Muraglitazar Acyl-beta-D-glucuronide typically involves acyl glucuronidation reactions. This process can be achieved through several synthetic routes, including:
The reaction conditions for synthesizing Muraglitazar Acyl-beta-D-glucuronide require careful control of pH and temperature to optimize yield and stability. Typically, the reaction is conducted under anaerobic conditions using solvents like dimethyl sulfoxide or tetrahydrofuran to enhance solubility and reactivity .
Muraglitazar Acyl-beta-D-glucuronide features a complex structure characterized by its acyl group linked to a beta-D-glucuronic acid moiety. The structural arrangement allows for interactions with peroxisome proliferator-activated receptors, facilitating its biological activity.
Key structural data includes:
Muraglitazar Acyl-beta-D-glucuronide undergoes several chemical reactions, including:
Common reagents used in these reactions include NADPH, UDP-glucuronic acid, and various catalysts that enhance reaction efficiency .
The stability of Muraglitazar Acyl-beta-D-glucuronide in biological systems influences its reactivity. Studies indicate that it may undergo hydrolysis or further oxidation when incubated in human plasma, leading to various metabolites that could have distinct pharmacological effects .
Muraglitazar Acyl-beta-D-glucuronide acts primarily by targeting peroxisome proliferator-activated receptors, specifically PPAR-alpha and PPAR-gamma. Its mechanism involves:
Research indicates that activation of PPAR-gamma leads to improved oral glucose tolerance and reductions in plasma glucose levels, highlighting its potential therapeutic benefits for metabolic disorders .
Muraglitazar Acyl-beta-D-glucuronide is typically a solid at room temperature with solubility characteristics that depend on pH and solvent systems used during synthesis.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and its efficacy as a therapeutic agent .
Muraglitazar Acyl-beta-D-glucuronide is primarily utilized in scientific research focused on:
Its significance lies in its ability to influence metabolic pathways, making it a valuable compound for ongoing research into metabolic regulation and drug development strategies .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3